![molecular formula C19H22N2O2S B4598849 2-[(cyclohexylcarbonyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4598849.png)
2-[(cyclohexylcarbonyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide
Vue d'ensemble
Description
2-[(cyclohexylcarbonyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.14019912 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structures and Hydrogen Bonding in Anticonvulsant Enaminones
Research into the crystal structures of three anticonvulsant enaminones has revealed the importance of hydrogen bonding in their effectiveness. The cyclohexene rings in these compounds adopt sofa conformations, and intermolecular N–H⋯O=C hydrogen bonds form infinite chains of molecules. This study highlights the structural attributes that may contribute to the pharmacological activity of compounds related to 2-[(cyclohexylcarbonyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Biological Activity of Thiophene Carboxamides
The synthesis of thiophene carboxamides and their evaluation as antibiotics and against Gram-positive and Gram-negative bacteria demonstrate the potential biomedical applications of such compounds. This research lays the groundwork for further exploration into the antibiotic and antibacterial properties of thiophene derivatives, including this compound (Ahmed, 2007).
Development of 2,4,5-trisubstituted Thiazoles
The development of 2,4,5-trisubstituted thiazoles via chemoselective thionation-cyclization of functionalized enamides could have implications for the design of new pharmaceuticals. The introduction of various functionalities into the thiazole ring demonstrates a versatile approach to the synthesis of biologically active molecules (Kumar, Parameshwarappa, & Ila, 2013).
Aminocarbonylation of Iodoalkenes and Iodobenzene
Research into the aminocarbonylation of iodoalkenes and iodobenzene using amino acid esters has yielded 2-oxo-carboxamide type derivatives. This process, especially when conducted in ionic liquids, showcases innovative methods for synthesizing carboxamide derivatives, which could be of significant interest in pharmaceutical research (Müller et al., 2005).
Antimicrobial Activity of Schiff Bases
The synthesis and characterization of Schiff bases of 2-amino-4-(4-acetamido phenyl) thiophene-3-carboxamide have been explored for their antimicrobial properties. This study opens avenues for the development of new antimicrobial agents based on thiophene carboxamide derivatives (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).
Propriétés
IUPAC Name |
2-(cyclohexanecarbonylamino)-5-methyl-4-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-12-15(13-8-4-2-5-9-13)16(17(20)22)19(24-12)21-18(23)14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVNOTQHEVPYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2CCCCC2)C(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(5Z)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B4598780.png)
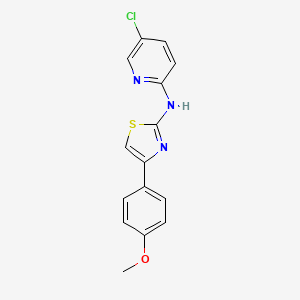
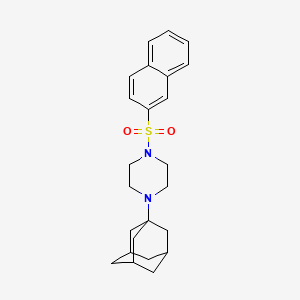
![N-(2,5-dimethoxyphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4598803.png)
![2-[4-(dimethylamino)benzylidene]-4-nitro-1H-indene-1,3(2H)-dione](/img/structure/B4598818.png)
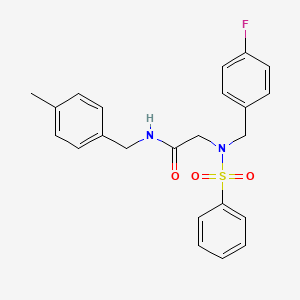
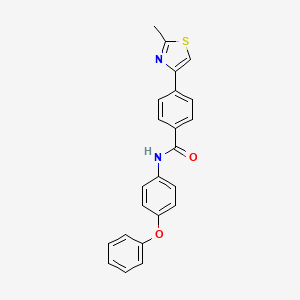
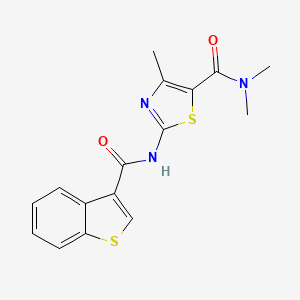
![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4598838.png)
![ethyl 2-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4598842.png)
![methyl 2-[({[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4598848.png)
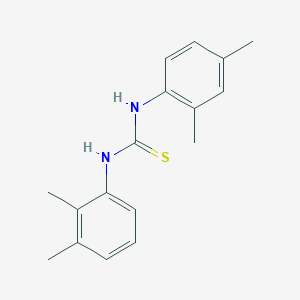
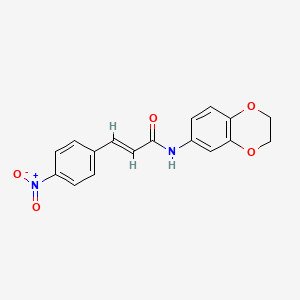
![2-(2-Methylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B4598862.png)
